5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
Overview
Description
5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is a member of morpholines.
Scientific Research Applications
Synthesis and Chemical Properties
- Convergent Synthesis Approach : The compound is synthesized using a convergent approach, starting from p-fluorobenzaldehyde, involving a modified Strecker synthesis and a diastereomeric salt resolution technique to produce the compound in an enantiomerically pure form (Elati et al., 2007).
- Synthesis for Clinical Administration : An orally active, water-soluble form of the compound suitable for both intravenous and oral clinical administration has been developed, with a focus on solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
- Chiral Discrimination Studies : The separation of enantiomers of the compound on an amylose tris-3,5-dimethylphenyl carbamate stationary phase was studied, revealing insights into the retention and enantioselectivity governed by hydrogen bonds and other interactions (Bereznitski et al., 2002).
Biochemical and Pharmacological Research
- Antimicrobial Activities : Some derivatives of the compound have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against various test microorganisms (Bektaş et al., 2007).
- Brain Penetrance and Receptor Antagonism : Research has focused on developing high-affinity, brain-penetrant neurokinin-1 (NK1) receptor antagonists based on the compound's structure, with applications in treating nausea and vomiting induced by chemotherapy (Jiang et al., 2009).
- Molecular Docking Studies : The compound's derivatives have been studied for their potential antidiabetic properties and their interaction with the aldose reductase enzyme, indicating promising therapeutic applications (Özdemir et al., 2021).
Analytical and Diagnostic Applications
- Neurokinin Receptor Occupancy Studies : The correlation of neurokinin (NK) 1 receptor occupancy in the brain with the behavioral effects of NK1 antagonists derived from the compound has been investigated, providing insights into its therapeutic potential for anxiety and depression (Duffy et al., 2002).
- Quantitative Analytical Methods : Development of high-performance liquid chromatography methods for the determination of the compound and its metabolites in human plasma, supporting numerous clinical trials (Constanzer et al., 2004).
Properties
IUPAC Name |
3-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-BYYRLHKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944781 | |
Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221350-96-5 | |
Record name | 5-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30944781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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